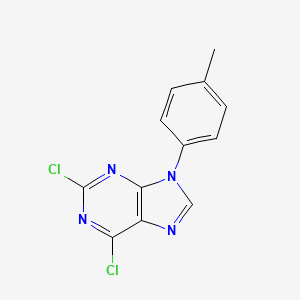
7-amino-4,6-dimethyl-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-4,6-dimethyl-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of an amino group at the 4th position and two methyl groups at the 5th and 7th positions on the benzothiadiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole typically involves the nitration of 5,7-dimethyl-2,1,3-benzothiadiazole followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a sulfonitric mixture, and the reduction is achieved using a suitable reducing agent such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like tin(II) chloride or sodium borohydride.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
7-amino-4,6-dimethyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-Amino-2,1,3-benzothiadiazole
- 5,7-Dimethyl-2,1,3-benzothiadiazole
- 4-Nitro-5,7-dimethyl-2,1,3-benzothiadiazole
Comparison: 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole is unique due to the presence of both amino and methyl groups, which confer specific electronic and steric properties. These properties enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
Properties
CAS No. |
235760-37-9 |
|---|---|
Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5,7-dimethyl-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C8H9N3S/c1-4-3-5(2)7-8(6(4)9)11-12-10-7/h3H,9H2,1-2H3 |
InChI Key |
IZYPJNPGZJAWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=NSN=C12)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine](/img/structure/B8466261.png)



![2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL](/img/structure/B8466292.png)




![3-[2-(3-Hydroxy-4-methoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one](/img/structure/B8466326.png)

